molecular formula C7H16O5S2 B14633290 1,3-Bis(ethylsulfonyl)-2-propanol CAS No. 56311-35-4

1,3-Bis(ethylsulfonyl)-2-propanol

Cat. No.: B14633290
CAS No.: 56311-35-4
M. Wt: 244.3 g/mol
InChI Key: UMHKYZDMGFTVBF-UHFFFAOYSA-N
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Description

1,3-Bis(ethylsulfonyl)-2-propanol is an organic compound with the molecular formula C7H16O5S2 It is characterized by the presence of two ethylsulfonyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(ethylsulfonyl)-2-propanol typically involves the reaction of 1,3-dihydroxypropane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,3-Dihydroxypropane+2Ethylsulfonyl chlorideThis compound+2HCl\text{1,3-Dihydroxypropane} + 2 \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 1,3-Dihydroxypropane+2Ethylsulfonyl chloride→this compound+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(ethylsulfonyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The ethylsulfonyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,3-bis(ethylsulfonyl)propanone.

    Reduction: Formation of 1,3-bis(ethylthio)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(ethylsulfonyl)-2-propanol has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,3-Bis(ethylsulfonyl)-2-propanol involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(methylsulfonyl)-2-propanol: Similar structure but with methyl groups instead of ethyl groups.

    1,3-Bis(phenylsulfonyl)-2-propanol: Contains phenyl groups instead of ethyl groups.

    1,3-Bis(ethylsulfonyl)propane: Lacks the hydroxyl group present in 1,3-Bis(ethylsulfonyl)-2-propanol.

Uniqueness

This compound is unique due to the presence of both ethylsulfonyl groups and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various applications.

Properties

CAS No.

56311-35-4

Molecular Formula

C7H16O5S2

Molecular Weight

244.3 g/mol

IUPAC Name

1,3-bis(ethylsulfonyl)propan-2-ol

InChI

InChI=1S/C7H16O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h7-8H,3-6H2,1-2H3

InChI Key

UMHKYZDMGFTVBF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(CS(=O)(=O)CC)O

Origin of Product

United States

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